2-AE-Ciprofloxacin

Description

Structure

3D Structure

Properties

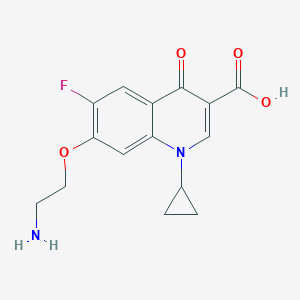

IUPAC Name |

7-(2-aminoethoxy)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O4/c16-11-5-9-12(6-13(11)22-4-3-17)18(8-1-2-8)7-10(14(9)19)15(20)21/h5-8H,1-4,17H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZTDLBKYHCTDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)OCCN)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155980 |

Source

|

| Record name | 2-AE-Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128751-31-5 |

Source

|

| Record name | 2-AE-Ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128751315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AE-Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foundational Mechanism of the Fluoroquinolone Class: The Ciprofloxacin Benchmark

An In-Depth Technical Guide to the Core Mechanism of Action of 2-AE-Ciprofloxacin Against Bacterial Targets

This guide provides a detailed exploration of the hypothesized mechanism of action for 2-AE-Ciprofloxacin, a novel derivative of the widely-used fluoroquinolone antibiotic, ciprofloxacin. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge of the parent compound with predictive insights into the potential impact of the 2-aminoethyl functional group on antibacterial efficacy and bacterial interaction.

Ciprofloxacin, a second-generation fluoroquinolone, exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][2][3][4][5][6][7][8] The primary targets differ between bacterial types; in Gram-negative bacteria, DNA gyrase is the main target, while in Gram-positive bacteria, it is topoisomerase IV.[][2][9]

The core mechanism involves the formation of a ternary complex between the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA.[3] This complex stabilizes the single-strand DNA breaks created by the enzymes during their normal catalytic cycle, preventing the re-ligation of the DNA strands.[3] The stalled replication fork ultimately leads to double-strand DNA breaks, triggering a cascade of cellular responses that culminate in bacterial cell death.[4]

The chemical structure of ciprofloxacin is pivotal to its function. The core quinolone ring structure is responsible for the interaction with the DNA-enzyme complex, while the various substituents modulate its antibacterial spectrum, potency, and pharmacokinetic properties.[][10]

The Introduction of 2-AE-Ciprofloxacin: A Structural and Functional Hypothesis

"2-AE-Ciprofloxacin" refers to a derivative of ciprofloxacin featuring a 2-aminoethyl modification. While specific literature on this exact compound is not available, we can hypothesize its structure as a modification on the piperazine ring at the C-7 position, a common site for derivatization to enhance antibacterial activity.[10][11] The introduction of a 2-aminoethyl group (-CH₂CH₂NH₂) introduces a primary amine, which would be protonated at physiological pH, conferring a positive charge. This modification is anticipated to alter the compound's interaction with bacterial targets and its cellular uptake.

The following sections will explore the potential ramifications of this structural change on the mechanism of action, drawing parallels from known structure-activity relationships of fluoroquinolone derivatives.

Postulated Mechanistic Enhancements of 2-AE-Ciprofloxacin

Enhanced Targeting of DNA Gyrase and Topoisomerase IV

The addition of a positively charged aminoethyl group could potentially enhance the binding affinity of 2-AE-Ciprofloxacin to the DNA-enzyme complex. Bacterial DNA is inherently negatively charged due to its phosphate backbone. The cationic nature of the 2-aminoethyl side chain could foster a stronger electrostatic interaction with the DNA, thereby stabilizing the ternary complex and increasing the inhibitory potency of the drug.

This hypothesis is grounded in the principle that increased affinity for the target can lead to lower minimum inhibitory concentrations (MICs) and a more potent bactericidal effect.

Altered Membrane Permeability and Cellular Accumulation

The bacterial cell envelope presents a formidable barrier to many antibiotics.[12][13] The introduction of a hydrophilic, charged group like the 2-aminoethyl moiety is likely to influence how 2-AE-Ciprofloxacin traverses this barrier. While increased polarity can sometimes hinder passive diffusion across lipid membranes, it may also facilitate uptake through specific porin channels in Gram-negative bacteria.

Furthermore, the positive charge could promote interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction might disrupt membrane integrity, leading to increased permeability for the drug itself and potentially other molecules.[14]

Potential for Overcoming Efflux-Mediated Resistance

A significant mechanism of bacterial resistance to fluoroquinolones is the overexpression of efflux pumps that actively remove the drug from the cytoplasm.[2][4] The physicochemical properties of a drug, including its charge and hydrophobicity, can influence its recognition and transport by these pumps. It is plausible that the structural modification in 2-AE-Ciprofloxacin could reduce its affinity for certain efflux pumps, leading to higher intracellular concentrations and retained activity against resistant strains.

Induction of Reactive Oxygen Species (ROS)

Recent studies have suggested that the bactericidal activity of some antibiotics, including fluoroquinolones, is augmented by the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[15][16][17][18] This ROS production is thought to be a downstream effect of the initial drug-target interaction and contributes to cellular damage. The enhanced target inhibition or potential membrane disruption caused by 2-AE-Ciprofloxacin could exacerbate this oxidative stress, contributing to a more rapid and potent bactericidal outcome.

Experimental Validation Workflow for 2-AE-Ciprofloxacin

To validate the hypothesized mechanisms of action for 2-AE-Ciprofloxacin, a systematic experimental approach is necessary. The following protocols outline key assays for the characterization of this novel compound.

Determination of Minimum Inhibitory Concentration (MIC)

This initial assay is crucial to quantify the antibacterial potency of 2-AE-Ciprofloxacin against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including known ciprofloxacin-resistant strains.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution Series: Prepare a two-fold serial dilution of 2-AE-Ciprofloxacin and ciprofloxacin (as a control) in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory effect of 2-AE-Ciprofloxacin on its primary targets.[19][20][21][22][23]

Protocol: DNA Supercoiling Inhibition Assay (for DNA Gyrase)

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 DNA, E. coli DNA gyrase, ATP, and the appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 2-AE-Ciprofloxacin or ciprofloxacin to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA.

Protocol: Decatenation Assay (for Topoisomerase IV)

-

Reaction Mixture: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), E. coli topoisomerase IV, ATP, and the appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 2-AE-Ciprofloxacin or ciprofloxacin.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Analysis: Analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the persistence of the high-molecular-weight kDNA network.

Membrane Permeability Assays

These assays assess the ability of 2-AE-Ciprofloxacin to disrupt bacterial membranes.[13][14][24][25]

Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay (Outer Membrane)

-

Cell Preparation: Harvest mid-log phase Gram-negative bacteria, wash, and resuspend in a suitable buffer.

-

Assay: Add NPN to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in hydrophobic environments.

-

Drug Addition: Add 2-AE-Ciprofloxacin. Disruption of the outer membrane will allow NPN to enter the phospholipid bilayer, resulting in an increase in fluorescence.

-

Measurement: Monitor the fluorescence intensity over time using a fluorometer.

Protocol: Propidium Iodide (PI) Uptake Assay (Inner Membrane)

-

Cell Preparation: Prepare bacterial cells as described above.

-

Assay: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

-

Drug Addition: Add 2-AE-Ciprofloxacin. Damage to the inner membrane will allow PI to enter the cell and bind to DNA, causing a significant increase in fluorescence.

-

Measurement: Measure the fluorescence using a fluorometer or flow cytometer.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular generation of ROS following treatment with 2-AE-Ciprofloxacin.[15][16][26]

Protocol: Dihydrorhodamine 123 (DHR 123) Assay

-

Cell Preparation: Grow bacteria to the mid-log phase and resuspend in buffer.

-

Loading: Incubate the cells with DHR 123, a non-fluorescent probe that is oxidized to the fluorescent rhodamine 123 in the presence of ROS.

-

Treatment: Treat the cells with 2-AE-Ciprofloxacin at its MIC.

-

Measurement: Measure the increase in fluorescence over time using a fluorometer.

Visualizing the Mechanisms and Workflows

Diagrams of Mechanisms and Workflows

Caption: Core mechanism of action for Ciprofloxacin.

Caption: Postulated multi-faceted mechanism of 2-AE-Ciprofloxacin.

Caption: Workflow for characterizing 2-AE-Ciprofloxacin.

Predictive Data Summary

The following table presents a hypothetical comparison of MIC values to illustrate the potential enhanced activity of 2-AE-Ciprofloxacin. Note: These values are predictive and require experimental validation.

| Bacterial Strain | Ciprofloxacin MIC (µg/mL) | Predicted 2-AE-Ciprofloxacin MIC (µg/mL) | Rationale for Prediction |

| Escherichia coli (ATCC 25922) | 0.015 | ≤0.008 | Enhanced target binding |

| Pseudomonas aeruginosa (PAO1) | 0.5 | ≤0.25 | Improved membrane permeation |

| Staphylococcus aureus (ATCC 29213) | 0.25 | ≤0.125 | Enhanced topoisomerase IV inhibition |

| Ciprofloxacin-Resistant E. coli | 32 | ≤8 | Reduced efflux pump recognition |

Conclusion

While "2-AE-Ciprofloxacin" remains a hypothetical compound in the absence of specific published data, this guide provides a scientifically-grounded framework for understanding its potential mechanism of action. By introducing a positively charged 2-aminoethyl group, it is postulated that this derivative could exhibit enhanced antibacterial activity through a multi-pronged mechanism involving stronger target inhibition, altered membrane permeability, evasion of resistance mechanisms, and potentiation of oxidative stress. The experimental workflows detailed herein offer a clear path for the validation of these hypotheses. The exploration of such derivatives is a promising avenue in the ongoing search for novel antibiotics to combat the growing threat of antimicrobial resistance.

References

-

BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

-

Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.

-

Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320.

-

Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 84, 161-174.

-

RegisteredNurseRN. (2022). Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube.

-

Hiasa, H. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Infectious Disease and Drug Development, 161-174.

-

Fisher, L. M., & Pan, X. S. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate.

-

Pages, J. M., & Lavigne, J. P. (2005). Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics. Antimicrobial Agents and Chemotherapy, 49(6), 2535-2537.

-

V. K. T. (2020). Novel Cassette Assay To Quantify the Outer Membrane Permeability of Five β-Lactams Simultaneously in Carbapenem-Resistant Klebsiella pneumoniae and Enterobacter cloacae. mBio.

-

Van der Verren, S. E., et al. (2017). Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. Frontiers in Microbiology, 8, 199.

-

Heddle, J., & Maxwell, A. (2002). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 50(5), 655-662.

-

Chen, Y., et al. (2021). Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. RSC Medicinal Chemistry, 12(9), 1541-1549.

-

ResearchGate. (n.d.). Antibiotic susceptibility assays and bacterial membrane permeability analysis.

-

Al-Tawfiq, J. A., & Momattin, H. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Taibah University Medical Sciences, 18(3), 675-686.

-

ResearchGate. (n.d.). Antibiotics: Methods and Protocols.

-

Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. VCU Innovation Gateway.

-

Zhang, Y., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases, 7(11), 3127–3136.

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.

-

Wikipedia. (n.d.). Ciprofloxacin.

-

Nonejuie, P., et al. (2013). Elucidating the Mechanisms of Action of Antimicrobial Agents. Current Protocols in Pharmacology, 61(1), 13.11.1-13.11.18.

-

Amoah, S. K., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7549.

-

Ganesan, V., et al. (2022). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. Molecules, 27(22), 7935.

-

Urology-textbook.com. (n.d.). Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage.

-

Der Pharma Chemica. (2018). Ciprofloxacin a two step process.

-

Van Acker, H., & Coenye, T. (2017). The Role of Reactive Oxygen Species in Antibiotic-Mediated Killing of Bacteria. Trends in Molecular Medicine, 23(5), 456-466.

-

Le, T., & Tadi, P. (2023). Ciprofloxacin. StatPearls.

-

Mishra, R., & Imlay, J. A. (2012). Why do bacteria use so many enzymes to scavenge hydrogen peroxide? Archives of Biochemistry and Biophysics, 526(1), 1-8.

-

Al-Fatlawi, A. A., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Pharmaceuticals, 16(11), 1546.

-

Al-Harbi, S. A., et al. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Journal of Health and Life Sciences, 4(4).

-

ResearchGate. (n.d.). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors.

-

Lukin, A., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 541.

-

Dwyer, D. J., et al. (2015). Role of Reactive Oxygen Species in Antibiotic Action and Resistance. Current Opinion in Microbiology, 27, 21-27.

-

ResearchGate. (n.d.). Bactericidal activities of compounds 1 and 2 and ciprofloxacin against...

-

Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.

-

Singh, S., et al. (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. Journal of Applied Microbiology, 125(1), lxad301.

-

Warraich, A. A., et al. (2021). Acidic amino acids as counterions of ciprofloxacin: Effect on growth and pigment production in Staphylococcus aureus NCTC 8325 and Pseudomonas aeruginosa PAO1. PLoS One, 16(4), e0250212.

-

Liu, X. F., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 147, 214-226.

Sources

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 7. urology-textbook.com [urology-textbook.com]

- 8. reviewofconphil.com [reviewofconphil.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobials Functioning through ROS-Mediated Mechanisms: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of Reactive Oxygen Species in Antibiotic Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]

An In-depth Technical Guide to 2-AE-Ciprofloxacin: A Novel Derivative in Antimicrobial Research

A Foreword on the Compound: It is important to note that as of the latest literature review, "2-AE-Ciprofloxacin" is not a standardly recognized nomenclature in publicly available scientific databases. This guide is therefore constructed based on the hypothesis that "2-AE" refers to a 2-aminoethyl modification of the ciprofloxacin core structure. This document will serve as a comprehensive technical guide for researchers, scientists, and drug development professionals, extrapolating from the extensive body of research on ciprofloxacin and its derivatives to provide a foundational understanding of this novel compound.

Introduction: The Rationale for Ciprofloxacin Derivatives

Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of a wide array of bacterial infections.[1][2] Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria has made it an invaluable therapeutic agent.[3][4] However, the emergence and spread of drug-resistant pathogens are progressively diminishing its efficacy, necessitating the development of novel antibacterial agents.[1][2] The synthesis of ciprofloxacin derivatives is a promising strategy to overcome this challenge, with the goal of enhancing antimicrobial potency, expanding the spectrum of activity, and combating resistance mechanisms.[5][6][7] Modifications to the ciprofloxacin structure, particularly at the C-7 piperazine ring and the C-3 carboxylic acid group, have been extensively explored to this end.[6]

This guide focuses on a hypothetical derivative, 2-AE-Ciprofloxacin, to illustrate the principles and methodologies involved in the research and development of novel ciprofloxacin-based antibiotics.

Proposed Synthesis of 2-AE-Ciprofloxacin

The synthesis of 2-AE-Ciprofloxacin would likely involve a modification of established synthetic routes for ciprofloxacin derivatives. A plausible approach would be the derivatization of the piperazine ring at the C-7 position.

Experimental Protocol: Synthesis of 2-AE-Ciprofloxacin

-

Starting Material: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid).

-

Protection of the Carboxylic Acid: The carboxylic acid group at C-3 is first protected, for example, by esterification, to prevent side reactions.

-

Introduction of the 2-Aminoethyl Moiety: The secondary amine of the piperazine ring is reacted with a suitable 2-aminoethylating agent, such as 2-bromoethylamine hydrobromide, in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dimethylformamide). The reaction mixture is typically heated to drive the reaction to completion.

-

Deprotection: The protecting group on the carboxylic acid is removed via hydrolysis to yield the final product, 2-AE-Ciprofloxacin.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain a highly pure sample.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: A Familiar Target with a New Twist

Ciprofloxacin and other fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][8] These enzymes are crucial for DNA replication, recombination, and repair.[5][6] By stabilizing the enzyme-DNA complex, ciprofloxacin leads to the fragmentation of bacterial DNA and subsequent cell death.[4][9]

The introduction of the 2-aminoethyl group in 2-AE-Ciprofloxacin is not expected to alter this fundamental mechanism of action. However, the modification could influence the drug's affinity for the target enzymes or its ability to penetrate the bacterial cell wall, potentially leading to enhanced or altered antimicrobial activity.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Caption: Inhibition of DNA gyrase and topoisomerase IV by 2-AE-Ciprofloxacin disrupts DNA replication, leading to bacterial cell death.

Antimicrobial Activity and Spectrum

The antimicrobial activity of 2-AE-Ciprofloxacin would need to be determined experimentally. However, based on structure-activity relationship studies of other ciprofloxacin derivatives, we can hypothesize its potential efficacy. The addition of a basic aminoethyl group might enhance its activity against certain bacterial species, particularly Gram-positive bacteria, by improving its penetration through the bacterial cell wall.

Comparative Antimicrobial Activity (Hypothetical MIC values in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| Ciprofloxacin | 0.5 - 2 | 0.015 - 0.12 | 0.25 - 1 |

| 2-AE-Ciprofloxacin (Predicted) | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 |

Note: These are hypothetical values for illustrative purposes and would require experimental validation.

Experimental Protocols for Evaluation

The comprehensive evaluation of 2-AE-Ciprofloxacin would involve a series of in vitro and in vivo studies.

Experimental Workflow: From Synthesis to Antimicrobial Testing

Caption: A typical experimental workflow for the development and evaluation of a novel antibiotic derivative like 2-AE-Ciprofloxacin.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. The broth microdilution method is a standard procedure.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Antibiotic: A series of twofold dilutions of 2-AE-Ciprofloxacin are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.

Future Directions and Conclusion

The development of novel ciprofloxacin derivatives like the hypothetical 2-AE-Ciprofloxacin is a critical area of research in the fight against antimicrobial resistance. While this guide provides a theoretical framework for the study of 2-AE-Ciprofloxacin, experimental validation is essential. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this and other novel ciprofloxacin analogs. Such studies will be instrumental in identifying new lead compounds with improved therapeutic profiles that can be advanced into preclinical and clinical development. The continued exploration of the vast chemical space around the ciprofloxacin scaffold holds significant promise for the discovery of the next generation of fluoroquinolone antibiotics.

References

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. [Link]

-

Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. MDPI. [Link]

-

Ciprofloxacin derivatives and their antibacterial activities. PubMed. [Link]

-

Medicinal Potential of Ciprofloxacin and Its Derivatives. ResearchGate. [Link]

-

Ciprofloxacin Derivatives Research Articles. R Discovery. [Link]

-

Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Taylor & Francis Online. [Link]

-

Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]

-

Ciprofloxacin: Review on developments in synthetic, analytical, and medicinal aspects. ResearchGate. [Link]

-

Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. MDPI. [Link]

-

Ciprofloxacin. Wikipedia. [Link]

-

Ciprofloxacin derivatives and their antibacterial activities. ResearchGate. [Link]

-

Ciprofloxacin-Induced Antibacterial Activity Is Atteneuated by Pretreatment with Antioxidant Agents. MDPI. [Link]

-

Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PMC - NIH. [Link]

-

Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. PubMed. [Link]

-

Ciprofloxacin. StatPearls - NCBI Bookshelf - NIH. [Link]

-

The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. Dove Press. [Link]

Sources

- 1. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 5. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 2-AE-Ciprofloxacin: A Technical Guide to Molecular Docking and Dynamics for Novel Drug Discovery

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling and molecular docking studies for a novel derivative of ciprofloxacin, termed "2-AE-Ciprofloxacin." As a hypothetical modification, we will define 2-AE-Ciprofloxacin as having a 2-aminoethyl moiety attached to the piperazine ring of the parent molecule. This modification is explored for its potential to alter the binding affinity and specificity towards its primary bacterial targets, DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals, offering a detailed methodology from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references to ensure technical accuracy and reproducibility.

Introduction: The Rationale for In Silico Exploration of Novel Fluoroquinolones

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents with improved efficacy.[3] Chemical modification of existing antibiotics is a proven strategy to overcome resistance mechanisms and enhance therapeutic potential.[4] The piperazine ring of ciprofloxacin is a common site for synthetic modifications aimed at improving its pharmacological properties.[5]

This guide focuses on a hypothetical derivative, 2-AE-Ciprofloxacin, where a 2-aminoethyl group is introduced. The rationale for this modification is to explore how the addition of a flexible and positively charged group at a physiological pH could influence the interaction with the target enzymes' active sites. In silico methods, such as molecular docking and molecular dynamics, are powerful computational tools that allow for the prediction and analysis of these interactions at an atomic level, providing valuable insights before committing to costly and time-consuming synthetic and experimental studies.[6]

The In Silico Workflow: A Strategic Overview

The in silico analysis of 2-AE-Ciprofloxacin follows a multi-step workflow designed to progressively refine our understanding of its potential as a DNA gyrase and topoisomerase IV inhibitor. This process begins with the preparation of the ligand and target proteins, proceeds to predicting the binding pose and affinity through molecular docking, and culminates in assessing the stability of the protein-ligand complex using molecular dynamics simulations.

Caption: Step-by-step process of molecular docking.

Protocol 3: Performing Molecular Docking with AutoDock Vina

-

Configuration File Setup: Create a configuration text file that specifies the paths to the prepared ligand and receptor files, the coordinates and dimensions of the grid box, and the exhaustiveness parameter, which controls the thoroughness of the search.

-

Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

-

Output Analysis: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the interaction.

-

Interaction Visualization: The top-ranked poses should be visualized in a molecular graphics program (e.g., PyMOL, Discovery Studio Visualizer) to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between 2-AE-Ciprofloxacin and the amino acid residues in the active site.

Table 1: Hypothetical Docking Results of Ciprofloxacin and 2-AE-Ciprofloxacin

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ciprofloxacin | DNA Gyrase (E. coli) | -8.5 | SER83, ASP87, ARG121 |

| 2-AE-Ciprofloxacin | DNA Gyrase (E. coli) | -9.2 | SER83, ASP87, ARG121, GLU50 |

| Ciprofloxacin | Topoisomerase IV (S. aureus) | -8.1 | SER80, GLU84 |

| 2-AE-Ciprofloxacin | Topoisomerase IV (S. aureus) | -8.8 | SER80, GLU84, ASP79 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 3: Post-Docking Analysis - Molecular Dynamics and Binding Free Energy

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

3.3.1. Molecular Dynamics (MD) Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements over time. [7][8]This is crucial for validating the stability of the docked pose.

Protocol 4: GROMACS MD Simulation of the Protein-Ligand Complex

-

System Preparation: The best-docked pose of the 2-AE-Ciprofloxacin-protein complex is used as the starting structure. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P).

-

Ionization: Ions are added to neutralize the system and to mimic a physiological salt concentration.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated and equilibrated in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) ensembles. This ensures the system reaches a stable state.

-

Production MD: A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

-

Trajectory Analysis: The trajectory is analyzed to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. The Root Mean Square Fluctuation (RMSF) of protein residues can also be analyzed to identify flexible regions.

3.3.2. Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the binding free energy of a protein-ligand complex from MD simulation trajectories. [9] Protocol 5: MM/PBSA and MM/GBSA Calculations

-

Trajectory Extraction: Snapshots of the complex, protein, and ligand are extracted from the production MD trajectory.

-

Energy Calculations: For each snapshot, the molecular mechanics potential energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy are calculated.

-

Binding Free Energy Estimation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

-

Energy Decomposition: The binding free energy can be decomposed on a per-residue basis to identify the key amino acids contributing to the binding.

Self-Validation and Interpretation of Results

A robust in silico study incorporates self-validating steps to ensure the reliability of the predictions.

-

Redocking: A crucial validation step is to dock the co-crystallized ligand back into the active site of the protein. A successful docking protocol should reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).

-

Comparison with Known Inhibitors: The docking score and interaction patterns of the novel compound should be compared with those of known inhibitors (e.g., ciprofloxacin).

-

MD Stability: A stable RMSD of the ligand during the MD simulation provides confidence in the docked pose. Significant deviation may indicate an unstable binding mode.

-

Consistency across Methods: The key interactions identified in molecular docking should ideally be maintained throughout the MD simulation and be reflected in the binding free energy decomposition analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of a novel ciprofloxacin derivative, 2-AE-Ciprofloxacin. By following these detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain significant insights into the potential of new drug candidates. The hypothetical results suggest that the 2-aminoethyl modification could enhance the binding affinity to both DNA gyrase and topoisomerase IV.

The findings from these computational studies provide a strong foundation for the next steps in the drug discovery pipeline, including the chemical synthesis of 2-AE-Ciprofloxacin and its subsequent in vitro and in vivo evaluation to validate the in silico predictions. This integrated approach of computational and experimental methods is pivotal in accelerating the discovery and development of novel and effective antimicrobial agents.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

-

Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

-

Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber - YouTube. [Link]

-

GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. [Link]

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. [Link]

-

Sun, H. et al. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chem. Rev.2020 , 120 (18), 9997–10019. [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio. [Link]

-

Malik, M. et al. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. J. Biol. Chem.2013 , 288 (17), 12044–12054. [Link]

-

MM(PB/GB)SA – a quick start guide | Oxford Protein Informatics Group. [Link]

-

Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. [Link]

-

Wang, R. et al. Molecular docking and molecular dynamics studies on the structure–activity relationship of fluoroquinolone for the HERG channel. J. Mol. Model.2014 , 20, 2439. [Link]

-

Palumbo, M. et al. Ciprofloxacin affects conformational equilibria of DNA gyrase A in the presence of magnesium ions. J. Mol. Biol.2001 , 306 (3), 439–448. [Link]

-

Rehman, A. et al. Interaction of ciprofloxacin with DNA gyrase. A homology model of the... ResearchGate. [Link]

-

Khan, A. U. et al. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Bioinformation2015 , 11 (8), 384–389. [Link]

-

Aldred, K. J. et al. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infect. Dis.2016 , 2 (5), 346–355. [Link]

-

Kumar, A. et al. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. J. Chem.2017 , 2017, 1–16. [Link]

-

Gonzalez-Bello, C. et al. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Int. J. Mol. Sci.2023 , 24 (19), 14896. [Link]

-

Breidenstein, E. B. M. et al. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa. J. Proteomics2019 , 192, 191–200. [Link]

-

Singh, A. et al. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules2023 , 28 (12), 4758. [Link]

-

Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry - YouTube. [Link]

-

Arava, V. R. et al. Ciprofloxacin: A Two Step Process. Der Pharma Chemica2018 , 10 (3), 174–178. [Link]

-

Pintilie, L. et al. Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. [Link]

-

de la Fuente-Núñez, C. et al. Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Molecules2017 , 22 (1), 133. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein-Ligand Complex [mdtutorials.com]

- 8. peng-lab.org [peng-lab.org]

- 9. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

Methodological & Application

Application Note & Protocol: In Vitro Antibacterial Susceptibility Testing of Novel Fluoroquinolone Derivatives (e.g., 2-AE-Ciprofloxacin)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel antibiotic derivatives is a cornerstone of antimicrobial resistance research. This document provides a comprehensive guide and a set of robust, field-proven protocols for determining the in vitro antibacterial activity of novel fluoroquinolone derivatives, using "2-AE-Ciprofloxacin" as a representative example. The methodologies are grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent protocol for establishing the Minimum Bactericidal Concentration (MBC), ensuring data accuracy, reproducibility, and comparability across research settings.

Part 1: Scientific Foundation & Mechanism of Action

The Fluoroquinolone Class: A Legacy of DNA Synthesis Inhibition

Ciprofloxacin is a second-generation fluoroquinolone antibiotic, a class of synthetic agents that have been pivotal in treating a wide range of bacterial infections.[1] The defining characteristic of fluoroquinolones is their unique mechanism of action: the direct inhibition of bacterial DNA synthesis.[2][3] This is achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[2][4]

-

DNA Gyrase (GyrA and GyrB subunits): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Inhibition of DNA gyrase is the primary mechanism of action against most Gram-negative bacteria.[][6]

-

Topoisomerase IV (ParC and ParE subunits): This enzyme is essential for decatenating (unlinking) daughter chromosomes after DNA replication, allowing for proper cell division. Inhibition of topoisomerase IV is the main mechanism against many Gram-positive bacteria.[4][]

The antibiotic forms a ternary complex with the enzyme and the bacterial DNA, stabilizing DNA strand breaks and effectively blocking the progression of the DNA replication fork.[2][3] This disruption ultimately leads to a rapid bactericidal effect.[2][7] The development of derivatives, such as the hypothetical 2-AE-Ciprofloxacin, aims to enhance potency, broaden the spectrum of activity, or overcome emerging resistance mechanisms.[1][8][9]

Part 2: Core Protocols for In Vitro Analysis

This section provides a detailed, step-by-step methodology for determining the MIC and MBC of 2-AE-Ciprofloxacin. These protocols are based on the CLSI M07 standard, which describes the reference broth microdilution method.[10][11][12]

Reagent & Stock Solution Preparation

Accurate preparation of the stock solution is the critical foundation for reliable results.[13]

Materials:

-

2-AE-Ciprofloxacin powder (or other derivative)

-

Analytical balance

-

Appropriate solvent (e.g., sterile deionized water, DMSO, 0.1 N NaOH)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter (if using an aqueous solvent)

Protocol:

-

Determine Solubility: Consult literature for the parent compound (Ciprofloxacin is soluble in dilute acid, with 0.1 N HCl often used) or perform solubility tests for the novel derivative. If an organic solvent like DMSO is required, ensure the final concentration in the assay does not exceed 1%, as it can affect bacterial growth.

-

Calculate Required Mass: Prepare a high-concentration primary stock solution (e.g., 1280 µg/mL). Use the following formula to calculate the mass of powder needed.[14]

-

Formula: Mass (mg) = [Desired Volume (mL)] x [Desired Concentration (µg/mL)] / [Potency (µg/mg)]

-

Scientist's Note: The potency value is provided by the manufacturer and accounts for the purity of the compound. If it is not available, assume a potency of 1000 µg/mg for the pure compound. For a 10 mL stock at 1280 µg/mL, you would need 12.8 mg of the pure compound.

-

-

Dissolution: Carefully weigh the calculated mass and transfer it to a sterile conical tube. Add approximately 70-80% of the final volume of the chosen solvent. Vortex thoroughly until the powder is completely dissolved.

-

Final Volume & Sterilization: Add the solvent to reach the final desired volume. If the solvent is aqueous, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[13] Do not filter solutions with high concentrations of organic solvents.

-

Aliquoting & Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. Store at -20°C or, preferably, -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[15]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16][17] The broth microdilution method is the reference standard.[11][18]

Materials:

-

Sterile 96-well, U-bottom (round-bottom) microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., test isolates and quality control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to standardize the bacterial density to approximately 1-2 x 10⁸ CFU/mL.[16][19] d. Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB. This creates the final inoculum with a target density of ~1 x 10⁶ CFU/mL.

Scientist's Note: The final inoculum in the plate wells will be 5 x 10⁵ CFU/mL after a 1:1 dilution with the drug solution. Using a fresh culture ensures bacteria are in the logarithmic growth phase and that the inoculum is viable. CAMHB is the standard medium as its cation (Ca²⁺ and Mg²⁺) concentrations are controlled, which is crucial for the activity of many antibiotics.[15]

-

Plate Preparation & Serial Dilution: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the working drug solution (e.g., 128 µg/mL, prepared by diluting the primary stock in CAMHB) to the wells in column 1. c. Using a multichannel pipette, perform a 2-fold serial dilution. Transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down 6-8 times.[20] d. Repeat this transfer from column 2 to 3, and so on, until column 10. e. After mixing column 10, withdraw 100 µL and discard it.[16][20] f. Controls:

- Column 11: Growth Control (100 µL CAMHB, no drug).

- Column 12: Sterility Control (200 µL CAMHB, no drug, no bacteria).

-

Inoculation: a. Add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well (1-11) is now 200 µL. The drug concentrations and the bacterial density have been diluted by half.

-

Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.[17]

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[21]

Procedure:

-

Post-MIC Incubation: After reading the MIC results, select the wells that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Subculturing: Using a calibrated loop or pipette, take a 10 µL aliquot from each of these clear wells.

-

Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Tryptic Soy Agar).

-

Incubation: Incubate the agar plate at 35 ± 2 °C for 18-24 hours, or until growth is clearly visible in control spots.

-

Interpretation: The MBC is the lowest concentration of the drug that results in no growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Part 3: Data Interpretation & Quality Control

Reading and Interpreting Results

-

MIC: The MIC is the lowest drug concentration where there is no visible growth (no turbidity or pellet). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD₆₀₀).[16] The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.

-

MBC: After incubation of the subculture plates, identify the lowest concentration that produced no bacterial colonies. This is the MBC.

A Self-Validating System: The Role of Quality Control

Trustworthy data is built on a foundation of rigorous quality control (QC).[22] Performing MIC assays against well-characterized reference strains is mandatory to ensure the method is performing correctly.[23] Any deviation from the expected QC range indicates a potential issue with the antibiotic stock, media, inoculum, or incubation conditions.[22]

Table 1: CLSI-Approved Quality Control Ranges for Ciprofloxacin Data serves as a reference for the parent compound and should be run with every batch of MIC assays.

| Quality Control Strain | ATCC Number | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.008 - 0.03 |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 0.25 - 1 |

(Note: Ranges are subject to change and should be verified against the latest CLSI M100 document.[24])

Part 4: Visualized Experimental Workflow

Sources

- 1. Ciprofloxacin derivatives and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 6. youtube.com [youtube.com]

- 7. scilit.com [scilit.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents [frontiersin.org]

- 10. intertekinform.com [intertekinform.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]

- 15. apec.org [apec.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 18. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. protocols.io [protocols.io]

- 22. bsac.org.uk [bsac.org.uk]

- 23. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Ciprofloxacin and Levofloxacin Disk Diffusion and Etest Using the 2019 Enterobacteriaceae CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-AE-Ciprofloxacin in Cell Culture Experiments

Introduction: A Modern Tool for Safeguarding Cell Cultures

In the landscape of modern cell biology and drug development, the integrity of cell cultures is paramount. Contamination, particularly by cryptic organisms like mycoplasma, can lead to spurious and non-reproducible data, compromising research outcomes. Fluoroquinolone antibiotics have emerged as a critical line of defense against such threats. Ciprofloxacin, a second-generation fluoroquinolone, is widely recognized for its potent and broad-spectrum antibacterial activity.[1][2] This document provides a detailed guide to the application of 2-AE-Ciprofloxacin, a derivative of ciprofloxacin, in cell culture experiments, with a primary focus on its role in the eradication of mycoplasma.

2-AE-Ciprofloxacin is a synthetic quinolone that retains the core mechanism of action of its parent compound.[3] It acts by targeting essential bacterial enzymes, thereby inhibiting DNA synthesis and replication.[4][5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for the effective use of this compound. While drawing from the extensive literature on ciprofloxacin, we will also address specific considerations for the 2-aminoethyl (2-AE) derivative, empowering researchers to optimize its use in their unique experimental systems.

Mechanism of Action: Inhibiting Bacterial DNA Replication

The bactericidal effect of ciprofloxacin and its derivatives is achieved through the targeted inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][4][5][6][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription. 2-AE-Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to a halt in DNA synthesis and ultimately, cell death.[6]

-

Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, 2-AE-Ciprofloxacin prevents the segregation of replicated chromosomes into daughter cells, a critical step in cell division, particularly in Gram-positive bacteria.[6]

The dual-targeting mechanism of 2-AE-Ciprofloxacin is a key advantage, as it reduces the likelihood of bacteria developing resistance through a single-point mutation.[6]

Caption: Mechanism of 2-AE-Ciprofloxacin action on bacterial DNA replication.

Chemical Properties and Formulation

Understanding the physicochemical properties of 2-AE-Ciprofloxacin is crucial for its effective application in cell culture. While specific data for the 2-AE derivative may not be widely available, the properties of the parent compound, ciprofloxacin, provide a strong foundation.

| Property | Value (for Ciprofloxacin) |

| Molecular Formula | C₁₇H₁₈FN₃O₃ |

| Molecular Weight | 331.4 g/mol [1] |

| Appearance | Faintly yellowish to light yellow crystalline substance[1] |

| Solubility | The hydrochloride salt is significantly more water-soluble than the free base.[8] The free base is practically insoluble in water but soluble in dilute acidic solutions like 0.1N HCl.[2][9] |

| Stability | Aqueous solutions of ciprofloxacin hydrochloride are stable for at least 14 days at room temperature.[10] For long-term storage, stock solutions should be aliquoted and stored at -20°C, protected from light.[9] |

Note on the 2-AE Moiety: The addition of a 2-aminoethyl group may alter the solubility and pKa of the molecule compared to ciprofloxacin. It is advisable to empirically determine the optimal solvent and storage conditions for 2-AE-Ciprofloxacin.

Preparation of Stock Solutions

Proper preparation of a concentrated stock solution is critical to avoid precipitation in the cell culture medium.

-

For 2-AE-Ciprofloxacin Hydrochloride: If using the hydrochloride salt, sterile, tissue culture-grade water is typically a suitable solvent.[9]

-

For 2-AE-Ciprofloxacin (Free Base): The free base has low solubility at neutral pH.[8] To prepare a stock solution, dissolve the powder in 0.1N hydrochloric acid (HCl).[9]

-

Recommended Stock Concentration: A 1000X stock solution of 10 mg/mL is commonly prepared.[11]

-

Sterilization: After dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[9]

Application in Cell Culture: Mycoplasma Elimination

The most prevalent use of ciprofloxacin and its derivatives in cell culture is for the eradication of mycoplasma contamination.[11][12] Mycoplasmas are small, self-replicating bacteria that lack a cell wall, rendering them resistant to common antibiotics like penicillin and streptomycin. They can significantly alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results.

Recommended Working Concentrations

The effective concentration of ciprofloxacin for mycoplasma elimination is typically in the range of 5-10 µg/mL.[12][13][14] However, it is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line.

| Application | Recommended Concentration | Treatment Duration |

| Mycoplasma Elimination | 10 µg/mL[12][13][14] | 1-2 weeks[13] |

| Resistant Bacterial Contamination | 10 µg/mL[15] | 2 weeks[15] |

Cytotoxicity Considerations: While generally well-tolerated by mammalian cells at the recommended concentrations, high doses of ciprofloxacin can have side effects.[12] It is imperative to perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line before initiating a full-scale decontamination protocol.

Protocol for Mycoplasma Decontamination

This protocol provides a step-by-step guide for treating mycoplasma-contaminated cell cultures with 2-AE-Ciprofloxacin.

Caption: Workflow for mycoplasma decontamination using 2-AE-Ciprofloxacin.

Detailed Steps:

-

Prepare Treatment Medium: Aseptically add the 2-AE-Ciprofloxacin stock solution to your complete cell culture medium to a final concentration of 10 µg/mL. For a 10 mg/mL (1000X) stock, this would be a 1:1000 dilution.

-

Initial Cell Treatment:

-

Aspirate the contaminated medium from your cell culture flask or dish.

-

Gently wash the cell monolayer with sterile phosphate-buffered saline (PBS) to remove residual contaminated medium.

-

Add the freshly prepared treatment medium to the cells.

-

-

Incubation and Maintenance:

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

-

Replace the medium with fresh treatment medium every 2-3 days. This ensures a consistent concentration of the antibiotic.

-

Continue this treatment for a total of 1-2 weeks.[13]

-

-

Post-Treatment Recovery:

-

Verification:

-

After the recovery period, test the cell culture for the presence of mycoplasma using a reliable detection method (e.g., PCR-based assay or a culture-based method).

-

It is recommended to test the culture at multiple time points post-treatment to ensure complete eradication.

-

Considerations for the 2-AE-Ciprofloxacin Derivative

As with any novel or modified compound, empirical validation is key. The addition of the 2-aminoethyl group to the ciprofloxacin scaffold could influence its biological activity and physical properties.

-

Potency and Cytotoxicity: The 2-AE modification may alter the compound's efficacy against mycoplasma or its cytotoxicity profile in mammalian cells. It is strongly recommended to perform a pilot study to determine the optimal non-toxic working concentration. A simple dose-response curve, assessing cell viability (e.g., using an MTT or similar assay) across a range of 2-AE-Ciprofloxacin concentrations (e.g., 1-50 µg/mL), will provide invaluable data.

-

Solubility and Stability: The solubility of 2-AE-Ciprofloxacin in cell culture medium should be visually confirmed. If precipitation occurs upon addition to the medium, reconsider the stock solution solvent and concentration, or the final working concentration. Ensure the medium is pre-warmed to 37°C before adding the stock solution to aid solubility.[16]

By following these guidelines and incorporating careful validation steps, researchers can confidently and effectively utilize 2-AE-Ciprofloxacin to maintain the integrity and reliability of their cell culture experiments.

References

-

Salmon Lab Protocols: Tissue Culture. [Link]

-

Schmitt, K., Däubener, W., Bitter-Suermann, D., & Hadding, U. (1988). A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin. Journal of Immunological Methods, 109(1), 17–25. [Link]

-

Drexler, H. G., & Uphoff, C. C. (2002). Eradication of Mycoplasma Contaminations from Cell Cultures. Current Protocols in Molecular Biology, Chapter 28, Unit 28.5. [Link]

-

Ciprofloxacin - Wikipedia. [Link]

- Uphoff, C. C., & Drexler, H. G. (2002). Elimination of Mycoplasma Contamination in Cell Cultures.

-

Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]

-

Al-Ani, I., Al-Janabi, H. H. J., & Al-Shuhaib, M. B. S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Future Science OA, 8(8), FSO824. [Link]

- Alghamdi, S., Al-Otaibi, K. G., Al-Onazi, M. A., Al-Otaibi, M. D. M., Al-Otaibi, S. A. M., Al-Otaibi, S. D. M., ... & Al-Otaibi, T. S. M. (2024). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Review of Contemporary Pharmacotherapy, 33(1), 5230-5238.

- Bhattacharjee, S., & Das, S. (2020). Curing of Mammalian Cell Lines from Severe Bacterial Contamination.

-

Ciprofloxacin Synthesis. Virginia Commonwealth University Innovation Gateway. [Link]

-

What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. (2024, July 17). [Link]

-

Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Molecules, 23(11), 2820. [Link]

-

Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem. National Center for Biotechnology Information. [Link]

- Emami, S., & Talaei, F. (2020). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. RSC advances, 10(49), 29434-29477.

-

Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry. (2021, March 15). YouTube. [Link]

- Use of ciprofloxacin for decontamination of mycoplasma-infected cell cultures.

- Thakur, R. S., Nayaz, A., & Koushik, Y. (2013). Formulation and Evaluation of Solubility Enhanced Ciprofloxacin. International Journal of Pharmaceutical Sciences and Nanotechnology, 6(3), 2099-2104.

- Synthesis and Antimicrobial Activity of Ciprofloxacin Schiff and Mannich bases. International Journal of ChemTech Research, 9(12), 32-39.

- Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules, 28(2), 527.

-

The chemical structure of ciprofloxacin with possible modifications. ResearchGate. [Link]

-

Ciprofloxacin Hydrochloride Mediated Enhanced Solubilization and Stability by UV-Spectroscopy. ResearchGate. [Link]

-

Cipro (Ciprofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

Sources

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reviewofconphil.com [reviewofconphil.com]

- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bioworld Ciprofloxacin (Cipro) Hydrochloride, Ready-to-Use, Sterile, 2 | Fisher Scientific [fishersci.com]

- 12. A safe and efficient method for elimination of cell culture mycoplasmas using ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dkfz.de [dkfz.de]

- 14. diyhpl.us [diyhpl.us]

- 15. innovationinfo.org [innovationinfo.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Quantification of 2-AE-Ciprofloxacin by HPLC and LC-MS/MS

Abstract

This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of 2-AE-Ciprofloxacin, also known as Ciprofloxacin Ethylenediamine Analog (CEA). As a significant impurity and metabolite of the widely-used fluoroquinolone antibiotic, Ciprofloxacin, its accurate quantification is critical for pharmaceutical quality control, stability studies, and pharmacokinetic analysis.[1][2][3] We present two robust analytical methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex biological matrices. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is detailed to empower researchers with a deep understanding of the methodologies.

Introduction: The Analytical Imperative for 2-AE-Ciprofloxacin

Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4][5] During its synthesis or degradation, various related compounds can be formed.[] 2-AE-Ciprofloxacin (Ciprofloxacin Ethylenediamine Analog) is a key related substance that must be monitored to ensure the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict controls over such impurities.[1][2][7]

The analytical challenge lies in resolving and accurately quantifying 2-AE-Ciprofloxacin, often in the presence of a large excess of the parent Ciprofloxacin API and other related compounds. The choice of analytical method—HPLC with UV detection or LC-MS/MS—depends on the required sensitivity and the complexity of the sample matrix. HPLC-UV is a workhorse for purity and assay testing in bulk materials and pharmaceutical formulations, while LC-MS/MS provides the unparalleled sensitivity and specificity needed for bioanalytical studies in matrices like plasma and urine.[8][9][10]

Method 1: HPLC-UV for Purity and Assay

| Principle & Expertise

This method employs reversed-phase HPLC to separate 2-AE-Ciprofloxacin from the parent drug. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Ciprofloxacin and its analogs are zwitterionic molecules with amine groups that can cause peak tailing on silica-based columns.[5][11] To mitigate this, the mobile phase is acidified to a pH of approximately 3.0. At this pH, the secondary amine groups are protonated, minimizing undesirable interactions with residual silanols on the column surface and ensuring sharp, symmetrical peaks. A modifier like triethylamine is also included to further mask silanol activity, as specified in official pharmacopeial methods.[7] Detection is performed via UV spectrophotometry at a wavelength where both compounds exhibit significant absorbance, typically around 278 nm.[8]

| Detailed Experimental Protocol: HPLC-UV

A. Equipment & Reagents

-

HPLC system with quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical column: Purospher® STAR RP-18 end-capped (5 µm, 250 x 4.6 mm) or equivalent L1 packing.[7]

-

Reference Standards: USP Ciprofloxacin RS, USP Ciprofloxacin Ethylenediamine Analog RS.[7]

-

Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (ACS grade), Triethylamine (≥99.5%), HPLC-grade water.

B. Solutions Preparation

-

Buffer Solution (0.025 M Phosphoric Acid, pH 3.0): Dissolve 2.45 g of phosphoric acid in 1 L of water. Adjust the pH to 3.0 ± 0.1 with triethylamine.[1][7]

-

Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Buffer Solution in a ratio of 13:87 (v/v).[7]

-

Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

-

Standard Solution (2-AE-Ciprofloxacin, ~5 µg/mL): Accurately weigh ~5 mg of USP Ciprofloxacin Ethylenediamine Analog RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Further dilute 1.0 mL of this solution to 20.0 mL with Diluent.

-

Sample Solution (Ciprofloxacin, ~500 µg/mL): Accurately weigh an amount of Ciprofloxacin bulk powder equivalent to 25 mg into a 50 mL volumetric flask. Add 0.2 mL of 7% phosphoric acid and dilute to volume with Mobile Phase.[7]

C. Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Purospher® STAR RP-18e (5 µm, 250 x 4.6 mm) |

| Mobile Phase | Acetonitrile : 0.025 M H₃PO₄ (pH 3.0 w/ TEA) (13:87, v/v)[7] |

| Flow Rate | 1.5 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 20 µL |

| UV Detection | 278 nm[8] |

| Run Time | ~15 minutes |

D. System Suitability & Analysis

-

Procedure: Inject the Ciprofloxacin standard containing the 2-AE-Ciprofloxacin analog (as per USP system suitability solution preparation).[7]

-

Requirements:

-

The relative retention time for 2-AE-Ciprofloxacin is approximately 0.7 compared to Ciprofloxacin.[7]

-

The resolution between the 2-AE-Ciprofloxacin and Ciprofloxacin peaks must be ≥ 3.0.

-

The tailing factor for the Ciprofloxacin peak must be ≤ 2.0.

-

-

Quantification: Calculate the amount of 2-AE-Ciprofloxacin in the sample using the peak response from the external standard.

| Expected Results & Data Summary

| Analyte | Typical Retention Time (min) | Relative Retention Time (RRT) |

| 2-AE-Ciprofloxacin | ~6.3 | ~0.7 |

| Ciprofloxacin | ~9.0 | 1.0 |

Note: Retention times are approximate and may vary based on the specific system and column used.

Method 2: LC-MS/MS for Bioanalysis

| Principle & Expertise